(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

Übersicht

Beschreibung

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chloro, fluoro, and methoxy groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations.

Wirkmechanismus

Target of Action

The primary target of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid compound plays a crucial role in this reaction as an organoboron reagent .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is known to be relatively stable , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Biochemische Analyse

Biochemical Properties

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is known to be involved in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The compound interacts with palladium and other organic groups during this process .

Molecular Mechanism

In Suzuki–Miyaura coupling reactions, this compound participates in transmetalation, a process where it transfers its organic group to palladium . This is a key step in the formation of carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs that can act as enzyme inhibitors or receptor modulators. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity .

Industry: The compound is used in the production of polymers and materials with specific electronic properties. It is also employed in the development of sensors and diagnostic tools due to its ability to form stable complexes with various analytes .

Vergleich Mit ähnlichen Verbindungen

- (3-Methoxyphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

- (2-Fluoro-6-methoxyphenyl)boronic acid

- (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid

Uniqueness: (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is unique due to the combination of chloro, fluoro, and methoxy groups on the phenyl ring. This unique substitution pattern enhances its reactivity and allows for the formation of diverse products through various chemical reactions. The presence of these groups also provides opportunities for further functionalization, making it a versatile compound in synthetic chemistry .

Biologische Aktivität

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in synthetic organic chemistry and medicinal applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

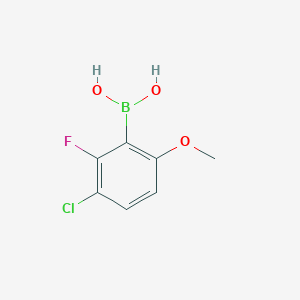

The compound features a boronic acid functional group, which is essential for its reactivity in various chemical transformations. Its structure includes:

- A chloro group at the 3-position

- A fluoro group at the 2-position

- A methoxy group at the 6-position of a phenyl ring

This unique combination of substituents significantly influences its reactivity and selectivity in chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in organic synthesis .

Synthesis

The synthesis of this compound typically involves several methods, including:

- Reaction with palladium catalysts under inert atmospheres

- Use of bases like potassium carbonate to facilitate the reaction .

Anticancer Potential

Recent studies have indicated that boronic acids, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain boronic acids could induce apoptosis in cancer cells by activating caspase pathways .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| KB-0742 | 15.3 | CDK9 inhibition |

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For example, it was noted that similar compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuropharmacological Effects

In neuropharmacology, compounds related to this compound have been studied for their effects on metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neuropsychiatric disorders. The modulation of mGluR activity could lead to therapeutic benefits in conditions such as anxiety and depression .

Case Studies

- Anticancer Activity : A study evaluated the effects of various boronic acids on breast cancer cell lines. The results indicated that specific structural modifications enhanced their potency against cancer cells.

- Neuropharmacology : Research on mGluR modulators showed that certain derivatives exhibited significant allosteric modulation properties, suggesting potential use in treating neuropsychiatric disorders .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies have shown that similar compounds possess favorable properties such as:

Eigenschaften

IUPAC Name |

(3-chloro-2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOKLISWZGCCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468229-20-9 | |

| Record name | (3-chloro-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.